An In-depth Technical Guide to 1-Bromo-4-methoxy-2-(methoxymethyl)benzene
An In-depth Technical Guide to 1-Bromo-4-methoxy-2-(methoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. As a substituted anisole derivative, this compound presents a versatile scaffold for organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. This document consolidates available data and provides expert insights into its handling, reactivity, and characterization.
Introduction
1-Bromo-4-methoxy-2-(methoxymethyl)benzene (CAS No. 94527-39-6) is a polysubstituted aromatic compound featuring a bromine atom, a methoxy group, and a methoxymethyl substituent on the benzene ring.[1] This unique combination of functional groups makes it a valuable intermediate in synthetic organic chemistry. The presence of a reactive bromine atom allows for the introduction of various functionalities through cross-coupling reactions, while the methoxy and methoxymethyl groups can influence the electronic properties and steric environment of the molecule, offering regiochemical control in further synthetic transformations. This guide will delve into the core chemical aspects of this compound, offering a foundational understanding for its use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene is presented in Table 1. These properties are crucial for its handling, storage, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 94527-39-6 | [1] |
| Molecular Formula | C9H11BrO2 | [1] |
| Molecular Weight | 231.09 g/mol | |
| Appearance | Not explicitly available; likely a liquid or low-melting solid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Purity | Typically available at ≥97% |
Proposed Synthesis
Logical Workflow for Synthesis
Caption: Proposed two-step synthesis of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Bromo-2-(bromomethyl)-4-methoxybenzene (Intermediate)
This step employs a radical-initiated benzylic bromination of 1-bromo-4-methoxy-2-methylbenzene using N-bromosuccinimide (NBS).
-
Rationale: The methyl group is activated for radical halogenation due to the stability of the resulting benzylic radical. The use of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is crucial for the reaction to proceed efficiently.
-
Protocol:
-
To a solution of 1-bromo-4-methoxy-2-methylbenzene (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-bromosuccinimide (1.1 eq).
-
Add a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude 1-bromo-2-(bromomethyl)-4-methoxybenzene, which can be used in the next step without further purification or purified by column chromatography.
-
Step 2: Synthesis of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene (Final Product)
This step involves a nucleophilic substitution of the benzylic bromide with sodium methoxide.
-
Rationale: The benzylic bromide is an excellent electrophile for SN2 reactions. Sodium methoxide serves as a strong nucleophile to displace the bromide and form the desired ether linkage.
-
Protocol:
-
Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal (1.2 eq) to anhydrous methanol under an inert atmosphere.
-
To this solution, add the crude 1-bromo-2-(bromomethyl)-4-methoxybenzene (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 1-bromo-4-methoxy-2-(methoxymethyl)benzene.
-
Spectroscopic Characterization (Predicted)
While experimental spectra for 1-bromo-4-methoxy-2-(methoxymethyl)benzene are not publicly available, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Three signals in the aromatic region (δ 6.5-7.5 ppm), corresponding to the three protons on the benzene ring. The substitution pattern will lead to distinct splitting patterns (likely doublets and a doublet of doublets).
-
Methoxymethyl Protons: A singlet at approximately δ 4.5 ppm for the benzylic -CH₂- group and a singlet around δ 3.4 ppm for the terminal -OCH₃ group.
-
Anisole Methoxy Protons: A singlet around δ 3.8 ppm for the -OCH₃ group directly attached to the aromatic ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the bromine atom appearing at a higher field and the carbon attached to the methoxy group at a lower field.
-
Methoxymethyl Carbons: A signal for the benzylic -CH₂- carbon around δ 70-75 ppm and a signal for the terminal -OCH₃ carbon around δ 55-60 ppm.
-
Anisole Methoxy Carbon: A signal around δ 55 ppm.
IR (Infrared) Spectroscopy:
-
C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.
-
C-H stretching (aliphatic): Peaks around 2850-3000 cm⁻¹.
-
C-O stretching (ether): Strong absorptions in the region of 1000-1300 cm⁻¹.
-
C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-Br stretching: A peak in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS):
-
The molecular ion peak (M+) would be expected at m/z 230 and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br).
-
Common fragmentation patterns would include the loss of a methoxy group (-OCH₃) and a methoxymethyl group (-CH₂OCH₃).
Chemical Reactivity and Potential Applications
The reactivity of 1-bromo-4-methoxy-2-(methoxymethyl)benzene is primarily dictated by the aryl bromide functionality, making it a valuable substrate for a variety of cross-coupling reactions.
Reaction Pathways
Caption: Key cross-coupling reactions involving 1-Bromo-4-methoxy-2-(methoxymethyl)benzene.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds, leading to biaryl structures.
-
Heck Reaction: Palladium-catalyzed reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Palladium and copper-catalyzed reaction with terminal alkynes to synthesize aryl-alkynes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, yielding substituted anilines.
Applications in Drug Discovery and Materials Science
The polysubstituted aromatic core of this compound is a common motif in many biologically active molecules. Its ability to undergo various coupling reactions makes it a versatile building block for the synthesis of:
-
Pharmaceutical Intermediates: The resulting complex molecules can be further elaborated to create novel drug candidates. The substitution pattern may be designed to interact with specific biological targets.
-
Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on the synthesis of complex organic molecules.
-
Organic Electronics: The core structure could be incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety and Handling
Based on supplier safety data sheets for 1-bromo-4-methoxy-2-(methoxymethyl)benzene and structurally related compounds, the following safety precautions should be observed.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear impervious gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.
Conclusion
1-Bromo-4-methoxy-2-(methoxymethyl)benzene is a promising synthetic intermediate with significant potential in various fields of chemical research. While detailed experimental data in the public domain is limited, this guide provides a robust framework based on established chemical principles for its synthesis, characterization, and application. Its versatile reactivity, primarily centered around the aryl bromide, allows for the construction of complex molecular architectures, making it a valuable tool for medicinal chemists and materials scientists. As with any chemical, proper safety protocols must be followed during its handling and use.
References
-
AOBChem USA. 1-Bromo-4-methoxy-2-(methoxymethyl)benzene. [Link]
-
PubChem. 1-Bromo-4-methoxy-2-methylbenzene. [Link]
-
ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. [Link]
